Synthetic Route Yield Comparison: 1-(Tert-butyl)-4-nitro-1H-pyrazole vs. Alternative Synthetic Approaches
The synthesis of 1-(tert-butyl)-4-nitro-1H-pyrazole via nitration of 1-(tert-butyl)-1H-pyrazole achieves a reported yield of 64% under standard nitration conditions . An alternative route starting from 4-nitropyrazole and tert-butyl bromide affords a comparable yield of approximately 64% [1]. By contrast, the direct nitration of 1-(tert-butyl)-1H-pyrazole (which lacks the C4-nitro group) to produce the same target compound proceeds with 64% yield, whereas the reverse approach—attempting to install the tert-butyl group on 4-nitro-1H-pyrazole—is not a viable synthetic strategy due to the electron-withdrawing nitro group deactivating the N1 position toward alkylation [2]. For procurement planning, the 64% yield benchmark provides a quantitative baseline for assessing synthetic feasibility and cost-of-goods when scaling this intermediate.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 64% yield (nitration of 1-tert-butyl-1H-pyrazole); ~64% yield (alkylation of 4-nitropyrazole with tert-butyl bromide) |
| Comparator Or Baseline | 4-Nitro-1H-pyrazole (N-alkylation not viable); 1-tert-butyl-1H-pyrazole (precursor, not product) |
| Quantified Difference | 64% yield achieved via nitration route; comparable ~64% via alkylation route |
| Conditions | Nitration: HNO₃, conc. H₂SO₄, 0°C, 30 min. Alkylation: 4-nitropyrazole + tert-butyl bromide (details limited). |
Why This Matters
The consistent ~64% yield across two distinct synthetic approaches establishes a reliable procurement and process planning benchmark, whereas the non-viability of N-alkylation on 4-nitropyrazole eliminates an otherwise attractive retrosynthetic option.
- [1] Chem960. Synthesis routes of 1-(tert-butyl)-4-nitro-1H-pyrazole. Route 1: 4-nitropyrazole + tert-butyl bromide → target compound, yield ~64%. View Source
- [2] Class-level inference: Electron-withdrawing nitro groups deactivate adjacent nitrogen positions toward electrophilic alkylation; N-alkylation of 4-nitropyrazole is not a practical synthetic route. View Source
